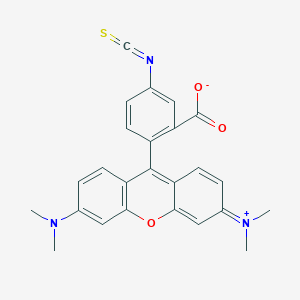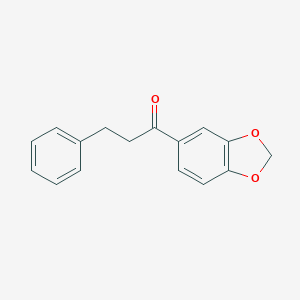
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl-, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has been widely used recreationally for its euphoric and empathogenic effects. However, in recent years, there has been increasing interest in its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and other psychiatric disorders.
作用機序
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria, empathy, and increased sociability. It also has effects on other neurotransmitter systems, including oxytocin, which is associated with social bonding and trust. The exact mechanism of action of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is not fully understood, but it is thought to involve the modulation of neural circuits involved in emotion regulation and social cognition.
生化学的および生理学的効果
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- has a range of biochemical and physiological effects, including increased heart rate and blood pressure, hyperthermia, dehydration, and electrolyte imbalances. It can also cause neurotoxicity, particularly in the serotonergic system, which may lead to long-term cognitive and emotional deficits. However, the exact nature and extent of these effects are still the subject of debate and further research is needed to fully understand the risks and benefits of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- use.
実験室実験の利点と制限
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- has several advantages for use in laboratory experiments, including its ability to enhance social behavior, promote emotional openness, and reduce fear and anxiety. It is also relatively easy to administer and has a rapid onset of action. However, there are several limitations to its use, including its illicit status, potential neurotoxicity, and the need for specialized equipment and expertise for synthesis and administration.
将来の方向性
There are several potential future directions for research on 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl-, including further clinical trials investigating its therapeutic potential, studies on its long-term effects on cognition and emotion, and investigations into its mechanism of action at the molecular and neural circuit levels. There is also growing interest in the use of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- as a tool for enhancing empathy and social bonding in healthy individuals, as well as its potential use in the treatment of addiction and other psychiatric disorders. However, further research is needed to fully understand the risks and benefits of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- use and to develop safe and effective protocols for its administration.
合成法
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is synthesized from safrole, a natural compound found in sassafras oil. The synthesis involves several steps, including isomerization, oxidation, and reduction, and requires specialized equipment and expertise. Due to its illicit nature, the synthesis of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is illegal in most countries and is associated with significant health and legal risks.
科学的研究の応用
Despite its illicit status, 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- has been the subject of extensive scientific research in recent years, particularly in the field of psychotherapy. Several clinical trials have investigated the use of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl--assisted psychotherapy in the treatment of PTSD, anxiety, depression, and other psychiatric disorders, with promising results. 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is thought to enhance the therapeutic process by promoting empathy, reducing fear, and increasing emotional openness.
特性
CAS番号 |
126266-78-2 |
|---|---|
製品名 |
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- |
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C16H14O3/c17-14(8-6-12-4-2-1-3-5-12)13-7-9-15-16(10-13)19-11-18-15/h1-5,7,9-10H,6,8,11H2 |
InChIキー |
KWERTVJSMBTGIA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCC3=CC=CC=C3 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCC3=CC=CC=C3 |
その他のCAS番号 |
126266-78-2 |
同義語 |
1-benzo[1,3]dioxol-5-yl-3-phenyl-propan-1-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



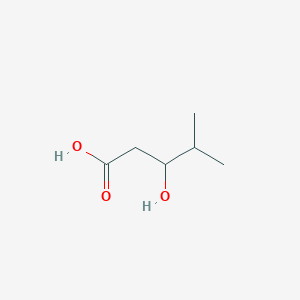
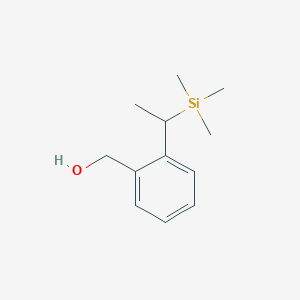
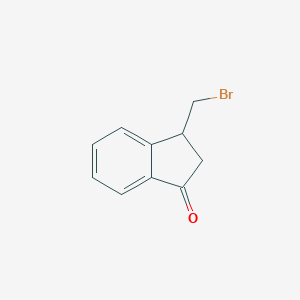
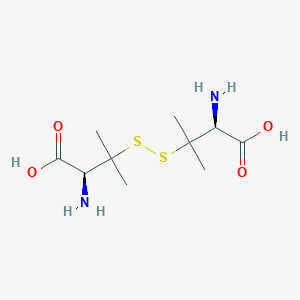
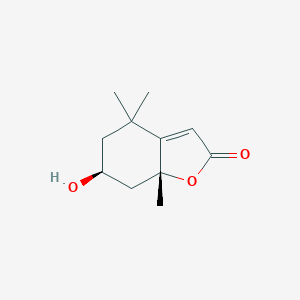
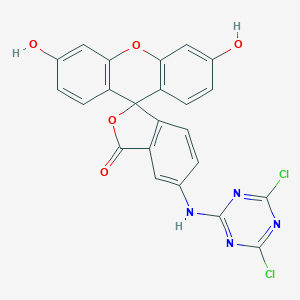
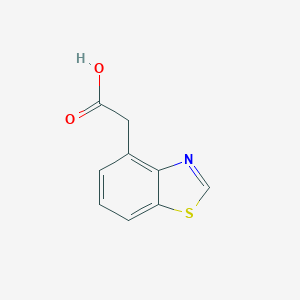
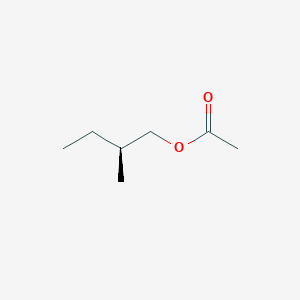

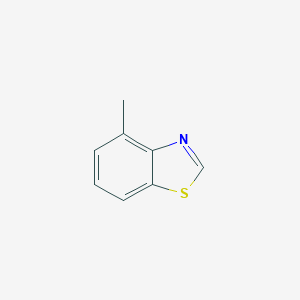
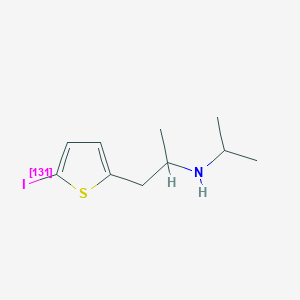
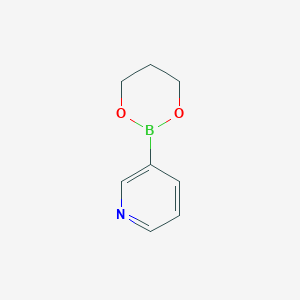
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
